2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0737429
InChI:
InChI=1S/C20H22N2O3/c1-15(25-18-7-3-2-4-8-18)19(23)21-17-11-9-16(10-12-17)20(24)22-13-5-6-14-22/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,21,23)
SMILES:
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3
Molecular Formula:
C20H22N2O3
Molecular Weight:
338.4 g/mol
2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
CAS No.:
Cat. No.: VC0737429
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-phenoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-15(25-18-7-3-2-4-8-18)19(23)21-17-11-9-16(10-12-17)20(24)22-13-5-6-14-22/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,21,23) |
| Standard InChI Key | LTRFLORIRODOKY-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3 |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator